molecular formula C17H16F3NO2 B13507343 Methyl 2-(benzylamino)-2-(4-(trifluoromethyl)phenyl)acetate

Methyl 2-(benzylamino)-2-(4-(trifluoromethyl)phenyl)acetate

Cat. No.: B13507343
M. Wt: 323.31 g/mol
InChI Key: PJKQHEUMAYZTJB-UHFFFAOYSA-N
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Description

Methyl 2-(benzylamino)-2-(4-(trifluoromethyl)phenyl)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzylamino group, a trifluoromethyl-substituted phenyl ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(benzylamino)-2-(4-(trifluoromethyl)phenyl)acetate typically involves the following steps:

    Formation of the Benzylamino Intermediate: The initial step involves the reaction of benzylamine with a suitable precursor to form the benzylamino intermediate.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced through a reaction with a trifluoromethylating agent, such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Esterification: The final step involves the esterification of the intermediate with methyl chloroformate or a similar esterifying agent under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(benzylamino)-2-(4-(trifluoromethyl)phenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The benzylamino and trifluoromethyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Methyl 2-(benzylamino)-2-(4-(trifluoromethyl)phenyl)acetate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.

    Biological Studies: Researchers investigate its effects on various biological systems to understand its potential therapeutic benefits.

Mechanism of Action

The mechanism of action of Methyl 2-(benzylamino)-2-(4-(trifluoromethyl)phenyl)acetate involves its interaction with molecular targets such as enzymes or receptors. The benzylamino and trifluoromethyl groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(benzylamino)-2-phenylacetate: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    Methyl 2-(amino)-2-(4-(trifluoromethyl)phenyl)acetate: Lacks the benzyl group, affecting its interaction with molecular targets.

    Methyl 2-(benzylamino)-2-(4-methylphenyl)acetate: Contains a methyl group instead of a trifluoromethyl group, leading to variations in reactivity and applications.

Uniqueness

Methyl 2-(benzylamino)-2-(4-(trifluoromethyl)phenyl)acetate is unique due to the presence of both the benzylamino and trifluoromethyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H16F3NO2

Molecular Weight

323.31 g/mol

IUPAC Name

methyl 2-(benzylamino)-2-[4-(trifluoromethyl)phenyl]acetate

InChI

InChI=1S/C17H16F3NO2/c1-23-16(22)15(21-11-12-5-3-2-4-6-12)13-7-9-14(10-8-13)17(18,19)20/h2-10,15,21H,11H2,1H3

InChI Key

PJKQHEUMAYZTJB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=CC=C(C=C1)C(F)(F)F)NCC2=CC=CC=C2

Origin of Product

United States

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